[2-(Imidazole-1-sulfonyl)phenyl]boronic acid
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Overview
Description
[2-(Imidazole-1-sulfonyl)phenyl]boronic acid is a boronic acid derivative that features an imidazole ring and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The sulfonyl group can be introduced through sulfonation reactions, and the boronic acid moiety is often added via hydroboration reactions .
Industrial Production Methods
Industrial production of [2-(Imidazole-1-sulfonyl)phenyl]boronic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Imidazole-1-sulfonyl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can participate in reduction reactions to form reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic aromatic substitution; palladium catalysts for Suzuki–Miyaura coupling.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives and biaryl compounds from Suzuki–Miyaura coupling.
Scientific Research Applications
[2-(Imidazole-1-sulfonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Imidazole-1-sulfonyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, particularly for enzymes that have active sites containing serine or threonine residues . The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the imidazole and sulfonyl groups, making it less versatile in terms of reactivity and binding properties.
[2-(Imidazole-1-yl)phenyl]boronic acid: Similar structure but lacks the sulfonyl group, which can affect its solubility and reactivity.
[2-(Imidazole-1-sulfonyl)phenyl]boronic ester: Esterified form of the boronic acid, which can have different reactivity and stability.
Uniqueness
[2-(Imidazole-1-sulfonyl)phenyl]boronic acid is unique due to the presence of both the imidazole and sulfonyl groups, which enhance its reactivity and binding properties. The combination of these functional groups allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
(2-imidazol-1-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4S/c13-10(14)8-3-1-2-4-9(8)17(15,16)12-6-5-11-7-12/h1-7,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOKFIHIUWXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2C=CN=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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